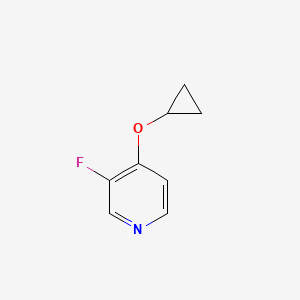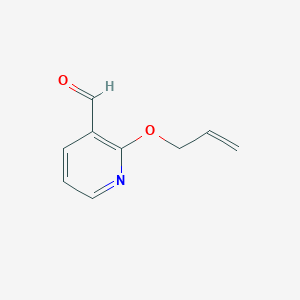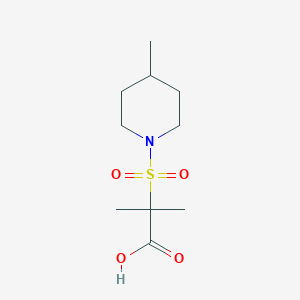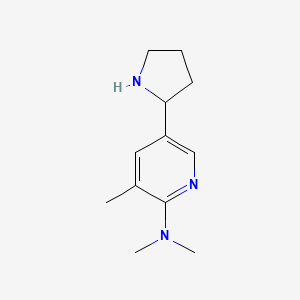
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C6H13NO4S This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and an amino group substituted with a 2,3-dihydroxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to form 3-aminothietane 1,1-dioxides . This method is regioselective and proceeds under kinetic control, ensuring the retention of configuration during the addition process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions and reducing agents like sodium borohydride (NaBH4) for reduction reactions. Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino moiety.
Scientific Research Applications
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may confer specific biological activities.
Industry: Utilized in the development of novel materials and chemical processes due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,3-dihydrothiophene 1,1-dioxide: Another sulfur-containing heterocycle with similar structural features.
3-Cyanothiete 1,1-dioxide: A thietane derivative with a cyano group, known for its reactivity in cycloaddition reactions.
Uniqueness
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide is unique due to the presence of the 2,3-dihydroxypropyl moiety, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C6H13NO4S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
3-[(1,1-dioxothietan-3-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C6H13NO4S/c8-2-6(9)1-7-5-3-12(10,11)4-5/h5-9H,1-4H2 |
InChI Key |
OYFYFKKZPNNQDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Bromo-3-cyclopropylbenzo[d]isoxazole](/img/structure/B13009652.png)
![(5-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13009660.png)

![tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13009676.png)
![1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B13009681.png)
![6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13009686.png)


![7-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009694.png)

